(5Z)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(3-ethyl-4,5-dimethyl-1,3-thiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one
Description
(5Z)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(3-ethyl-4,5-dimethyl-1,3-thiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone core, a pyrazole ring, and a thiazole ring, making it a subject of interest for researchers.
Properties
IUPAC Name |
(5Z)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(3-ethyl-4,5-dimethyl-1,3-thiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS2/c1-7-9-23-16(24)15(17-22(8-2)12(5)13(6)25-17)26-18(23)19-14-10(3)20-21-11(14)4/h7H,1,8-9H2,2-6H3,(H,20,21)/b17-15-,19-18? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVLGNIZKVDMFF-IIBFZRRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(SC1=C2C(=O)N(C(=NC3=C(NN=C3C)C)S2)CC=C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=C(S/C1=C\2/C(=O)N(C(=NC3=C(NN=C3C)C)S2)CC=C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(3-ethyl-4,5-dimethyl-1,3-thiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole and thiazole rings through various condensation reactions. Common reagents used in these reactions include aldehydes, amines, and thiourea derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(3-ethyl-4,5-dimethyl-1,3-thiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(3-ethyl-4,5-dimethyl-1,3-thiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(3-ethyl-4,5-dimethyl-1,3-thiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with potential antimicrobial properties.
Uniqueness
(5Z)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(3-ethyl-4,5-dimethyl-1,3-thiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
